molecular formula C21H21NO4 B280147 N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide

N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide

Cat. No.: B280147
M. Wt: 351.4 g/mol
InChI Key: FLFVDESDZCGZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide, also known as DMF, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DMF is a furan derivative that has been synthesized through various methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in the antioxidant response. This compound has been found to activate the Nrf2 pathway, leading to the upregulation of genes involved in the antioxidant response and the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. This compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). This compound has been found to induce apoptosis in cancer cells and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide has several advantages for lab experiments. This compound is stable and can be stored for long periods without degradation. This compound is also soluble in a variety of solvents, making it easy to work with. One limitation of this compound is that it can be difficult to synthesize with high purity, which can affect the reproducibility of experiments.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide. This compound has shown potential therapeutic properties in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic properties. Future research could also investigate the use of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, research could investigate the use of this compound in the treatment of other neurological disorders beyond multiple sclerosis.

Synthesis Methods

N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide can be synthesized through various methods, including the reaction of furan-2-carboxylic acid with 3,4-dimethylphenylamine and 2-methoxyphenol in the presence of a coupling agent. This method yields this compound with a purity of over 98%. Another method involves the reaction of furan-2-carboxylic acid with 3,4-dimethylphenylamine followed by the reaction with 2-methoxyphenol in the presence of a coupling agent. This method yields this compound with a purity of over 95%.

Scientific Research Applications

N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide has been found to have potential therapeutic properties in various scientific research applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been studied for its potential use in the treatment of neurological disorders such as multiple sclerosis. This compound has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, leading to a reduction in inflammation. This compound has also been found to induce apoptosis in cancer cells and reduce oxidative stress in cells.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H21NO4/c1-14-8-9-16(12-15(14)2)22-21(23)20-11-10-17(26-20)13-25-19-7-5-4-6-18(19)24-3/h4-12H,13H2,1-3H3,(H,22,23)

InChI Key

FLFVDESDZCGZHE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3OC)C

Origin of Product

United States

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